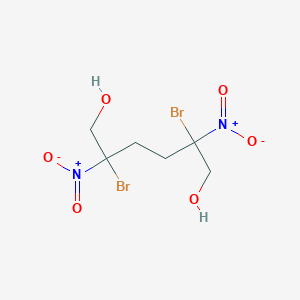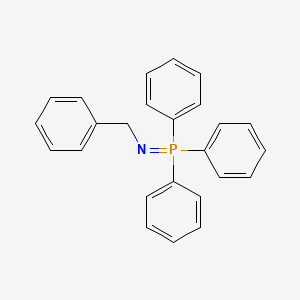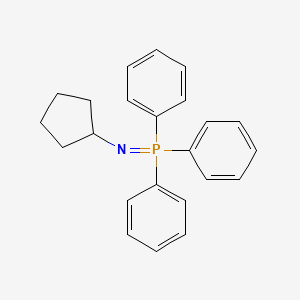
(Cyclopentylimino)(triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanamine,N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C23H24NP. It is a derivative of cyclopentanamine, where the amine group is bonded to a triphenylphosphoranylidene group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanamine,N-(triphenylphosphoranylidene)- typically involves the reaction of cyclopentanamine with triphenylphosphine and a suitable halogenating agent. One common method is to react cyclopentanamine with triphenylphosphine in the presence of a halogenating agent such as bromine or iodine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for Cyclopentanamine,N-(triphenylphosphoranylidene)- are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanamine,N-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamine derivatives .
Scientific Research Applications
Cyclopentanamine,N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Cyclopentanamine,N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its amine and phosphoranylidene groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler amine derivative of cyclopentane.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranylidene derivatives.
Uniqueness
Cyclopentanamine,N-(triphenylphosphoranylidene)- is unique due to the presence of both cyclopentylamine and triphenylphosphoranylidene groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
85903-63-5 |
|---|---|
Molecular Formula |
C23H24NP |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
cyclopentylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H24NP/c1-4-14-21(15-5-1)25(22-16-6-2-7-17-22,23-18-8-3-9-19-23)24-20-12-10-11-13-20/h1-9,14-20H,10-13H2 |
InChI Key |
YFSSJDDDNPOUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


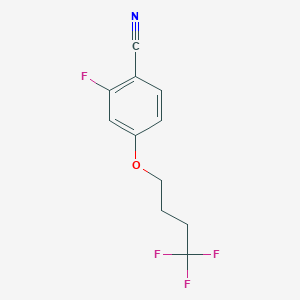
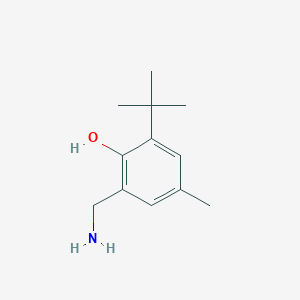

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
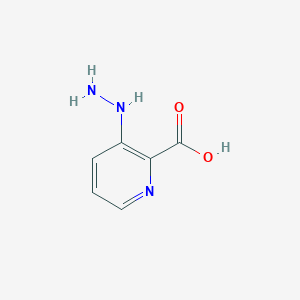
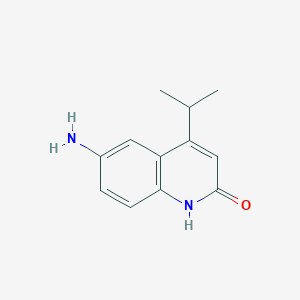
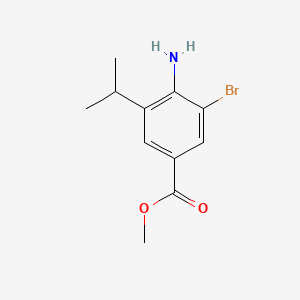

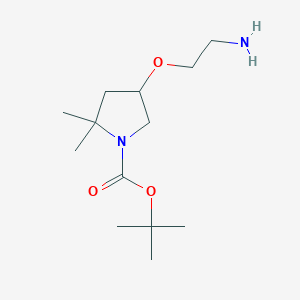
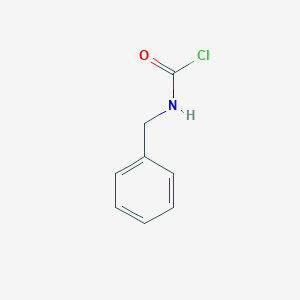
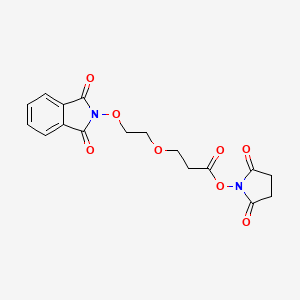
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
